2,3,6-Trichloro-4-methylpyridine

Description

Contextual Significance within Polychlorinated Pyridine (B92270) Chemistry

2,3,6-Trichloro-4-methylpyridine is a member of the polychlorinated pyridine family, a class of organic compounds characterized by a pyridine ring substituted with multiple chlorine atoms. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of electron-withdrawing chlorine atoms significantly influences the chemical and physical properties of the pyridine ring, making polychlorinated pyridines valuable intermediates in organic synthesis. vulcanchem.com These compounds are notable for their electron-deficient aromatic system, which impacts their reactivity.

The specific arrangement of three chlorine atoms at the 2, 3, and 6 positions, along with a methyl group at the 4-position, gives this compound a unique substitution pattern that dictates its reactivity and potential applications. This structure is a key feature in its role as an intermediate in the synthesis of more complex molecules in fields such as agrochemicals and pharmaceuticals.

Historical Development of Halogenated Pyridine Synthesis and Applications

The history of pyridine chemistry dates back to the 19th century, with the first synthesis of a heteroaromatic compound. wikipedia.org A significant advancement in pyridine synthesis was the Hantzsch pyridine synthesis, described in 1881. wikipedia.org The development of methods for halogenating pyridines has been a crucial area of research, as haloarenes are fundamental building blocks in synthetic chemistry. nih.gov The carbon-halogen bond allows for a wide array of subsequent chemical transformations. nih.gov

Historically, the production of pyridines involved extraction from coal tar, an inefficient process. wikipedia.org Modern industrial synthesis relies on the reactions of ammonia (B1221849) with aldehydes and nitriles. wikipedia.org The chlorination of pyridines has been the subject of numerous patents and studies, aiming to produce various polychlorinated derivatives. google.comgoogle.com These compounds have found use as herbicides, pesticides, and as chemical intermediates for other valuable products. google.com The synthesis of specific isomers, such as those with chloro- and trichloromethyl-substituents, has been a focus of these developments. google.com

The applications of halogenated pyridines are extensive, particularly in the agrochemical industry. researchgate.net Pyridine derivatives are precursors to major herbicides and insecticides. wikipedia.orgepa.gov For instance, the chlorination of pyridine is the initial step in producing the insecticide chlorpyrifos. wikipedia.org

Current Research Landscape and Emerging Trends for this compound

Current research continues to explore the synthesis and application of polychlorinated pyridines. The development of selective halogenation methods remains a key area of interest to control the precise placement of halogen atoms on the pyridine ring. nih.gov Modern synthetic strategies focus on achieving high yields and selectivity under milder reaction conditions. For example, methods utilizing molecular sieve catalysts in fixed-bed reactors for the chlorination of pyridine have been explored. google.com

The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its chlorinated structure allows for various substitution reactions, enabling the creation of more complex molecules. Research is ongoing to discover new applications for this and other polychlorinated pyridines in areas such as medicinal chemistry and materials science.

Rationale for Comprehensive Academic Investigation of the Chemical Compound

A thorough academic investigation of this compound is warranted due to its position as a key building block in the synthesis of functional molecules. nih.gov Understanding its reactivity and properties is essential for developing new synthetic methodologies and for creating novel compounds with potential applications in various industries. The study of such halogenated heterocycles contributes to the broader understanding of aromatic chemistry and reaction mechanisms. nih.govabertay.ac.uk

The demand for new pharmaceuticals and agrochemicals drives the need for a diverse range of chemical intermediates. nih.govresearchgate.net A comprehensive understanding of the synthesis and reactivity of compounds like this compound can lead to the development of more efficient and sustainable chemical processes.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄Cl₃N |

| CAS Number | 52137-65-2 chemsrc.com |

| Boiling Point | 264.2ºC at 760 mmHg chemsrc.com |

| Density | 1.457 g/cm³ chemsrc.com |

| Flash Point | 139.1ºC chemsrc.com |

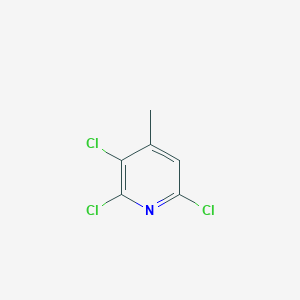

Structure

2D Structure

Propriétés

IUPAC Name |

2,3,6-trichloro-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c1-3-2-4(7)10-6(9)5(3)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTVMXVJDCPHMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590773 | |

| Record name | 2,3,6-Trichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52137-65-2 | |

| Record name | 2,3,6-Trichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 2,3,6 Trichloro 4 Methylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The electron-deficient nature of the pyridine ring in 2,3,6-Trichloro-4-methylpyridine, accentuated by the three chlorine substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Reactivity with Organometallic Reagents (e.g., Butyllithium and Lithiated Intermediates)

The reaction of polychlorinated pyridines with organolithium reagents like n-butyllithium (n-BuLi) is a versatile method for introducing functional groups. These reactions can proceed via two main pathways: metal-halogen exchange or deprotonation. In the case of tetrachloro-4-methylpyridine, reaction with n-butyl-lithium results in lithiation of the methyl group to form (tetrachloro-4-pyridyl)methyl-lithium, rather than substitution on the ring. rsc.org This suggests that the methyl group is the most acidic site.

However, the solvent can play a crucial role in directing the regioselectivity of lithiation. For instance, the reaction of pentachloropyridine (B147404) with n-BuLi in a non-coordinating solvent like methylcyclohexane (B89554) leads to lithiation at the 2-position. rsc.org In contrast, using a coordinating solvent such as diethyl ether favors the formation of 2,3,5,6-tetrachloro-4-pyridyl-lithium, as the solvent solvates the organolithium compound, directing the attack to the most electrophilic site (C-4). rsc.org While specific studies on this compound are limited, these findings on related compounds suggest that reaction conditions, particularly the choice of solvent, are critical in determining the outcome of reactions with organometallic reagents. rsc.orgwikipedia.org

Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles

Polychlorinated pyridines readily undergo nucleophilic aromatic substitution with a variety of N, O, and S-centered nucleophiles. For halogenated pyrimidines, which are also electron-deficient aromatic systems, reactions with amines, thiols, and alkoxides are common synthetic strategies. nih.gov For example, 2,4,6-trichloropyrimidine (B138864) can be sequentially substituted by amines to create functionalized derivatives. nih.gov

In reactions involving 5-chloro-2,4,6-trifluoropyrimidine, nitrogen nucleophiles show a degree of regioselectivity, influenced by the electronic activation of the ring nitrogens and steric hindrance from existing substituents. nih.gov Similar principles would apply to this compound, where incoming nucleophiles would likely target the chlorine-substituted positions (C-2 and C-6), which are activated by the ring nitrogen. The chlorine at C-3 is less likely to be substituted due to the lack of activation from the ring nitrogen and potential steric hindrance from the adjacent methyl group.

Specific examples for related compounds include the reaction of 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with various nucleophiles like sodium azide, amines, and thiophenol, leading to a range of 4-substituted products. researchgate.net

Investigations into Regioselectivity and Electronic Effects in Substitution

The regioselectivity of nucleophilic substitution on the this compound ring is dictated by a combination of electronic and steric factors.

Electronic Effects : The pyridine nitrogen atom is electron-withdrawing, which significantly lowers the electron density at the α (C-2, C-6) and γ (C-4) positions, making them more electrophilic and thus more susceptible to nucleophilic attack. The three chlorine atoms further withdraw electron density through their inductive effect, activating the ring for SNAr.

Steric Effects : The methyl group at the C-4 position and the chlorine at the C-3 position introduce steric hindrance. The C-2 and C-6 positions are generally the most reactive sites for nucleophilic attack on pyridines due to activation by the ring nitrogen. The methyl group at C-4 does not sterically hinder these positions. However, the chlorine at C-3 could sterically influence substitution at the adjacent C-2 position.

In related systems like 5-chloro-2,4,6-trifluoropyrimidine, the electronegative chlorine atom has been observed to activate the ortho position (C-4/C-6) towards nucleophilic attack, partially compensating for steric factors. nih.gov A similar activating effect from the C-3 chlorine in this compound might influence the reactivity of the C-2 position. The interplay of these effects determines the final product distribution in substitution reactions.

Electrophilic Aromatic Substitution (where applicable to the compound's structure)

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult compared to benzene (B151609). wikipedia.org The electronegativity of the nitrogen atom deactivates the ring towards electrophilic attack. Furthermore, the reaction conditions for many SEAr reactions (e.g., nitration, sulfonation) involve strong acids, which would protonate the pyridine nitrogen. wikipedia.org This protonation further deactivates the ring, making substitution nearly impossible.

In this compound, the deactivating effect is compounded by the three electron-withdrawing chlorine atoms. While the methyl group at C-4 is an activating group, its effect is insufficient to overcome the strong deactivation by the ring nitrogen and the three chlorines. Therefore, electrophilic aromatic substitution is not a viable reaction pathway for this compound under typical conditions.

Oxidation and Reduction Pathways of the Pyridine Nucleus and Methyl Group

The oxidation and reduction of this compound can target either the pyridine ring or the methyl substituent.

Oxidation:

Methyl Group: The methyl group can be oxidized to a carboxylic acid. A common method for the side-chain oxidation of alkyl groups on aromatic rings involves strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.com For instance, the oxidation of nitrapyrin (B159567) [2-chloro-6-(trichloromethyl)pyridine] by the bacterium Nitrosomonas europaea leads to the formation of 6-chloropicolinic acid, demonstrating the transformation of a modified methyl group to a carboxylic acid. sigmaaldrich.com

Pyridine Nucleus: The pyridine ring itself can be oxidized to an N-oxide. N-oxidation of pyridines is often achieved using reagents like hydrogen peroxide in the presence of a catalyst, such as ruthenium trichloride (B1173362) (RuCl₃). orientjchem.org This transformation can alter the reactivity of the ring, for example, by making the 4-position more susceptible to nucleophilic attack.

Reduction:

Pyridine Nucleus: The pyridine ring can be reduced, although this typically requires harsh conditions due to the aromatic stability. Catalytic hydrogenation is a common method.

Dechlorination: A more common reduction pathway for polychlorinated pyridines is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This can be achieved using various reducing agents or through catalytic hydrogenation.

Radical Reactions and Mechanistic Studies

Research into radical reactions involving this compound is not extensively documented. However, studies on related stable organic radicals, such as those derived from tris(2,4,6-trichlorophenyl)methyl (TTM), provide insight into the chemistry of chlorinated aromatic radicals. researchgate.netrsc.orgrsc.org These TTM radicals, often functionalized with donor groups, are investigated for their luminescent properties. researchgate.netrsc.org

Mechanistic studies involving radical intermediates have been crucial in understanding the bioactivation of neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), where radical cations are formed during its oxidation to the toxic pyridinium (B92312) ion. nih.gov While not directly involving this compound, these studies highlight the potential for pyridyl-based compounds to participate in radical-mediated pathways.

Pericyclic and Cycloaddition Reactions Involving the Pyridine Ring

Pericyclic reactions are a class of concerted chemical reactions that proceed through a single, cyclic transition state. wikipedia.orgbyjus.commsu.edu These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are distinguished by the fact that bond making and breaking occur simultaneously without the formation of intermediates like ions or free radicals. byjus.commsu.edu

Cycloaddition reactions are a prominent type of pericyclic reaction where two π-electron systems combine to form a cyclic molecule with two new sigma (σ) bonds and two fewer pi (π) bonds. byjus.comlibretexts.org The Diels-Alder reaction, a [4π+2π] cycloaddition, is one of the most well-known examples of this class. byjus.com

The pyridine ring itself can participate in cycloaddition reactions. Due to the presence of three strongly electron-withdrawing chlorine atoms, the π-system of this compound is electron-deficient. This electronic nature suggests its potential utility as a 4π component in inverse-electron-demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile. However, specific studies detailing the participation of this compound in pericyclic or cycloaddition reactions are not extensively documented in the available scientific literature.

Derivatization Strategies for Complex Molecular Architectures

The multiple reactive sites on this compound, primarily the chlorine atoms, allow for its use as a foundational structure in the synthesis of more elaborate molecules. The chlorine atoms can be selectively substituted by a variety of nucleophiles, enabling the construction of diverse heterocyclic systems.

Thienopyridines, which consist of a thiophene (B33073) ring fused to a pyridine ring, represent an important class of heterocyclic compounds. nih.govresearchgate.net There are six possible isomers, with the thieno[2,3-b]pyridine (B153569) system being among the most studied due to the significant biological activities of its derivatives. researchgate.net

One of the principal strategies for synthesizing thieno[2,3-b]pyridines involves constructing the thiophene ring onto a pre-existing, functionalized pyridine core. researchgate.net Polychlorinated pyridines, especially those with a chlorine atom at the 2-position, are excellent precursors for this purpose. The synthesis often begins with the reaction of a 2-chloropyridine (B119429) derivative bearing a cyano group at the 3-position with a sulfur-based nucleophile, such as an ester of thioglycolic acid. This initial substitution is followed by a base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction) to form the fused thiophene ring. researchgate.net

Given its structure, this compound serves as a suitable starting material for such synthetic routes. The chlorine atom at the 2-position is activated by the ring nitrogen and can be preferentially displaced by a sulfur nucleophile. Subsequent reaction steps can lead to the formation of the thienopyridine core.

Table 1: Representative Synthesis of a Thieno[2,3-b]pyridine from a Chloropyridine Precursor

| Step | Reactant(s) | Reagents & Conditions | Product | Purpose |

| 1 | 2-Chloronicotinonitrile Derivative | Ethyl thioglycolate, Base (e.g., NaOEt) in Ethanol | 2-(Ethoxycarbonylmethylthio)-3-cyanopyridine Derivative | Nucleophilic substitution of the 2-chloro group. |

| 2 | Product from Step 1 | Base (e.g., NaOEt) in Ethanol, Reflux | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate Derivative | Intramolecular cyclization to form the thiophene ring. |

This table illustrates a generalized pathway based on established methods for thienopyridine synthesis. researchgate.net

A molecular scaffold is a core structure upon which various functional groups can be systematically added to create a library of related compounds. The this compound molecule is an effective scaffold due to the differential reactivity of its three chlorine atoms, which allows for sequential and regioselective substitution reactions.

The chlorine atoms at the 2- and 6-positions are most activated towards nucleophilic aromatic substitution because they are ortho to the ring nitrogen atom. The chlorine at the 3-position is significantly less reactive. This reactivity difference enables a controlled, stepwise derivatization strategy. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chlorine atoms, leading to a diverse array of substituted pyridine derivatives. These derivatives can then serve as intermediates for further transformations, including the construction of additional fused or linked heterocyclic rings.

Table 2: Derivatization of Polychloropyridine Scaffolds via Nucleophilic Substitution

| Reaction Type | Nucleophile | General Product Structure | Resulting Functional Group |

| Amination | Primary or Secondary Amine (R₂NH) | Amino-substituted pyridine | -NR₂ |

| Alkoxylation | Alkoxide (RO⁻) | Alkoxy-substituted pyridine | -OR |

| Thiolation | Thiolate (RS⁻) | Alkylthio-substituted pyridine | -SR |

| Hydrolysis | Hydroxide (B78521) (OH⁻) | Pyridinone/Hydroxypyridine | -OH |

This table outlines common derivatization reactions applicable to polychloropyridine scaffolds like this compound.

Computational and Theoretical Investigations of 2,3,6 Trichloro 4 Methylpyridine

Quantum Chemical Calculations for Electronic and Molecular Structure

Computational chemistry provides a powerful lens through which to examine the fundamental properties of molecules at the atomic level. For 2,3,6-trichloro-4-methylpyridine, these methods offer a detailed picture of its geometry, electronic landscape, and conformational possibilities.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and energies. researchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its optimized ground state geometry. These calculations predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional arrangement.

The introduction of three electron-withdrawing chlorine atoms and one electron-donating methyl group onto the pyridine (B92270) ring significantly influences its geometry compared to unsubstituted pyridine. The C-Cl bonds are predicted to have lengths typical for chloro-aromatic compounds. The C-N bonds within the pyridine ring will exhibit lengths intermediate between a single and double bond, characteristic of their aromatic nature. The C-C bonds will also show this partial double-bond character. The presence of the methyl group at the C4 position and chlorine atoms at the C2, C3, and C6 positions introduces steric and electronic effects that lead to slight distortions of the pyridine ring from perfect planarity.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

| C2-Cl Bond Length | ~1.73 Å |

| C3-Cl Bond Length | ~1.74 Å |

| C6-Cl Bond Length | ~1.73 Å |

| C4-C(methyl) Bond Length | ~1.51 Å |

| C2-N1-C6 Bond Angle | ~117° |

| C2-C3-C4 Bond Angle | ~121° |

| C(methyl)-C4-C5 Bond Angle | ~122° |

Note: These values are illustrative and would be precisely determined from specific DFT calculations.

Analysis of Aromaticity and Electron Delocalization

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. For this compound, the aromaticity of the pyridine ring can be quantified using several computational indices.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. nih.govnih.gov It evaluates the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values closer to 0 suggest a loss of aromatic character. For this compound, the HOMA value is expected to be slightly reduced compared to benzene (B151609) due to the bond length alterations induced by the substituents.

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. nih.govmdpi.com It is calculated as the negative of the magnetic shielding at a probe point, typically at the center of the ring (NICS(0)) and 1 Å above the ring (NICS(1)). A more negative NICS value indicates stronger diatropic ring currents and thus greater aromaticity. The pyridine ring in the title compound is expected to exhibit a negative NICS value, confirming its aromatic character.

Other indices like the Para-Delocalization Index (PDI) and the FLU index can also provide insights into the electron delocalization within the ring. researchgate.net

Table 2: Predicted Aromaticity Indices for this compound (Illustrative Data)

| Index | Predicted Value | Interpretation |

| HOMA | ~0.85 | Aromatic |

| NICS(1) | ~ -8.0 ppm | Aromatic |

Note: These are estimated values for illustrative purposes.

Conformational Analysis and Potential Energy Surface (PES) Mapping

For this compound, conformational flexibility is primarily associated with the rotation of the methyl group at the C4 position. A Potential Energy Surface (PES) scan can be performed by systematically rotating the H-C-C-H dihedral angle of the methyl group and calculating the energy at each step. youtube.com This allows for the identification of the most stable (lowest energy) conformation and the rotational energy barrier.

The PES scan for the methyl group rotation is expected to show a low energy barrier, indicating relatively free rotation at room temperature. The staggered conformations of the methyl hydrogens with respect to the pyridine ring will be the energy minima, while the eclipsed conformations will represent the transition states for rotation.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). wuxiapptec.com

The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity of a molecule. irjweb.comajchem-a.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing chlorine atoms are expected to lower the energy of both the HOMO and the LUMO. The distribution of the HOMO and LUMO across the molecule reveals the most likely sites for nucleophilic and electrophilic attack. The LUMO is expected to be localized primarily on the pyridine ring, particularly on the carbon atoms bearing chlorine atoms, making these sites susceptible to nucleophilic attack.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative Data)

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -7.5 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap | ~ 6.0 |

Note: These are estimated values for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing detailed information that is often inaccessible through experimental means alone.

Transition State Characterization and Activation Energy Calculations

For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where one of the chlorine atoms is displaced by a nucleophile. Computational methods can be used to model this reaction, for example, with a simple nucleophile like a hydroxide (B78521) ion.

The reaction mechanism involves the formation of a high-energy intermediate, known as a Meisenheimer complex, followed by the departure of the chloride ion. The transition state (TS) is the highest energy point along the reaction coordinate connecting the reactants to the intermediate. DFT calculations can be used to locate the geometry of this transition state and calculate its energy.

The activation energy (Ea) is the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate. By calculating the activation energies for nucleophilic attack at the C2, C3, and C6 positions, the regioselectivity of the substitution can be predicted. Due to the electronic effects of the nitrogen atom and the other substituents, the C2 and C6 positions are expected to be more susceptible to nucleophilic attack than the C3 position.

Table 4: Predicted Activation Energies for Nucleophilic Substitution of this compound (Illustrative Data)

| Position of Attack | Predicted Activation Energy (kcal/mol) |

| C2 | ~18 |

| C6 | ~18 |

| C3 | >25 |

Note: These are estimated values for illustrative purposes and would depend on the specific nucleophile and reaction conditions.

Prediction of Regioselectivity in Chemical Transformations

Computational chemistry provides powerful tools for predicting the regioselectivity of chemical reactions, offering insights into which atomic sites of a molecule are most likely to react. For this compound, theoretical methods can elucidate the preferred positions for electrophilic or nucleophilic attack, guiding synthetic strategies. The prediction of regioselectivity in aromatic systems is often governed by the electron distribution within the pyridine ring, which is influenced by the electronic effects of its substituents—the three chlorine atoms and one methyl group.

The chlorine atoms are electron-withdrawing through induction but can be weak electron-donors through resonance. The methyl group is an electron-donating group through induction and hyperconjugation. The nitrogen atom in the pyridine ring is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution compared to benzene.

Computational models, such as those based on Density Functional Theory (DFT), can calculate various electronic properties to predict reactivity. These properties include atomic charges, frontier molecular orbital (FMO) densities (HOMO for electrophilic attack and LUMO for nucleophilic attack), and the Fukui function, which indicates the change in electron density when an electron is added or removed.

For electrophilic aromatic substitution, computational methods like the RegioSQM and RegioML models have been developed to predict outcomes with high accuracy. chemrxiv.org These models often calculate the proton affinity at different sites on the aromatic ring, with the site of highest proton affinity being the most likely point of electrophilic attack. chemrxiv.org In the case of this compound, the only available position for substitution is C5. Computational analysis would therefore focus on the feasibility and activation energy required for substitution at this position compared to potential side reactions.

For nucleophilic aromatic substitution (SNAr), a common reaction for electron-deficient rings like polychlorinated pyridines, computational models predict reactivity based on the stability of the intermediate Meisenheimer complex and the partial positive charges on the carbon atoms. The carbon atoms bonded to the chlorine atoms are the potential sites for attack. DFT calculations can model the reaction pathway for a nucleophile attacking each of the C2, C3, and C6 positions, determining the activation barriers for each path. Generally, positions ortho or para to the ring nitrogen are more activated towards nucleophilic attack. Therefore, the C2 and C6 positions would be predicted as the most probable sites for SNAr reactions.

A summary of the predicted regioselectivity for this compound is presented below.

Table 1: Predicted Regioselectivity of this compound

| Position | Type of Reaction | Predicted Reactivity | Rationale |

| C5 | Electrophilic Aromatic Substitution | High (relative to other positions) | This is the only hydrogen-bearing carbon atom, making it the sole site for typical electrophilic substitution. The electron-donating methyl group at C4 partially activates this position. |

| C2 | Nucleophilic Aromatic Substitution | High | The position is ortho to the electron-withdrawing nitrogen atom, significantly lowering the energy of the transition state for nucleophilic attack. |

| C6 | Nucleophilic Aromatic Substitution | High | The position is ortho to the electron-withdrawing nitrogen atom, similar to the C2 position, making it a highly favorable site for nucleophilic attack. |

| C3 | Nucleophilic Aromatic Substitution | Low | This position is meta to the ring nitrogen. It is less activated towards nucleophilic attack compared to the C2 and C6 positions. |

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are instrumental in the analysis and interpretation of spectroscopic data. By calculating theoretical spectra, researchers can assign experimental signals to specific molecular motions or electronic environments, leading to a more profound understanding of the molecular structure.

Theoretical Vibrational Spectroscopy (FT-IR, Raman)

Theoretical calculations, particularly using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), are widely employed to compute the vibrational frequencies of molecules. nih.gov These calculations provide a predicted infrared (IR) and Raman spectrum, where each calculated vibrational mode can be animated to visualize the atomic motions involved. This information is crucial for the definitive assignment of experimental spectra.

For this compound, a complete vibrational analysis involves assigning the fundamental modes of the molecule based on their Potential Energy Distribution (PED). The frequencies obtained from DFT calculations are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, improving the agreement with experimental data. researchgate.netresearchgate.net

The vibrational spectrum of this compound can be understood by considering the characteristic vibrations of its functional groups: the pyridine ring, the C-Cl bonds, and the methyl group.

Pyridine Ring Vibrations: These include C-H and C-N stretching, as well as in-plane and out-of-plane ring deformation modes. The ring breathing mode is a key identifier in the Raman spectrum. researchgate.net

C-Cl Vibrations: The C-Cl stretching frequencies are highly dependent on the molecular structure but generally appear in the 850-550 cm⁻¹ region. researchgate.net The presence of three C-Cl bonds would lead to multiple stretching and deformation modes.

Methyl Group Vibrations: The CH₃ group exhibits symmetric and asymmetric stretching modes typically above 2900 cm⁻¹, as well as symmetric and asymmetric bending (scissoring and rocking) modes at lower frequencies.

Below is a table summarizing the expected vibrational modes and their approximate frequency ranges based on DFT calculations and experimental data from similar molecules. researchgate.netresearchgate.netijtsrd.com

Table 2: Theoretical and Expected Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

| C-H Stretching (Aromatic) | 3100-3000 | Stretching of the C5-H bond. |

| C-H Stretching (Methyl) | 3000-2850 | Asymmetric and symmetric stretching of the CH₃ group. |

| C-N Stretching (Ring) | 1600-1450 | Stretching vibrations of the C-N bonds within the pyridine ring. |

| C-C Stretching (Ring) | 1600-1400 | Stretching vibrations of the C-C bonds within the pyridine ring. |

| CH₃ Bending | 1470-1370 | Asymmetric and symmetric bending of the CH₃ group. |

| C-H In-plane Bending | 1300-1000 | In-plane bending of the C5-H bond. |

| Ring Breathing Mode | 1050-990 | Symmetric expansion and contraction of the pyridine ring. |

| C-Cl Stretching | 850-550 | Stretching vibrations of the C2-Cl, C3-Cl, and C6-Cl bonds. |

| C-H Out-of-plane Bending | 900-675 | Out-of-plane bending of the C5-H bond. |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts are a valuable complement to experimental NMR spectroscopy. The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional (e.g., B3LYP). nih.gov The calculations provide theoretical chemical shifts (δ) for each nucleus (e.g., ¹H and ¹³C) in the molecule.

These calculated values are often referenced against a standard, such as Tetramethylsilane (TMS), and can be correlated with experimental data to confirm structural assignments. For this compound, there are two distinct types of proton environments (the methyl protons and the aromatic proton) and six unique carbon environments.

The chemical shifts are heavily influenced by the electronic environment of each nucleus. The electron-withdrawing chlorine atoms and the pyridine nitrogen will generally cause a downfield shift (higher ppm) for nearby nuclei, while the electron-donating methyl group will cause an upfield shift (lower ppm).

The predicted chemical shifts for the different nuclei in this compound are summarized in the table below. The ranges are estimated based on general principles and data for similar chlorinated and methylated pyridine compounds. pdx.edusigmaaldrich.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H | C5-H | 7.0 - 8.0 | Aromatic proton deshielded by the adjacent chlorine atom and the pyridine ring current. |

| ¹H | C4-CH₃ | 2.3 - 2.8 | Methyl protons attached to the aromatic ring. |

| ¹³C | C 2 | 150 - 160 | Carbon adjacent to nitrogen and bonded to chlorine, expected to be significantly deshielded. |

| ¹³C | C 3 | 130 - 140 | Carbon bonded to chlorine, deshielded. |

| ¹³C | C 4 | 145 - 155 | Carbon bonded to the methyl group, influenced by adjacent chlorine atoms. |

| ¹³C | C 5 | 120 - 130 | The only carbon bonded to a hydrogen atom. |

| ¹³C | C 6 | 150 - 160 | Carbon adjacent to nitrogen and bonded to chlorine, similar to C2 and highly deshielded. |

| ¹³C | C4-C H₃ | 15 - 25 | Typical range for a methyl carbon attached to an sp² hybridized carbon. |

Applications of 2,3,6 Trichloro 4 Methylpyridine As a Synthetic Building Block

Precursor in the Synthesis of Fine Chemicals

The chemical architecture of 2,3,6-Trichloro-4-methylpyridine, specifically the presence of multiple reactive chlorine substituents, establishes it as a valuable precursor in organic synthesis. These chlorine atoms can be selectively or sequentially replaced, allowing for the introduction of various functional groups and the construction of more complex molecules. This multi-functional handle makes it a key intermediate for synthesizing a range of substituted pyridine (B92270) derivatives. vulcanchem.com

The synthesis of this compound itself typically involves the controlled, sequential chlorination of a 4-methylpyridine (B42270) precursor. vulcanchem.com Methodologies analogous to those for other polychlorinated pyridines suggest processes like gas-phase chlorination in the presence of a catalyst. vulcanchem.com

Intermediate in Agrochemical Development (Focus on Chemical Synthesis Pathways)

Chlorinated pyridine derivatives are crucial intermediates in the manufacturing of highly effective agrochemicals, including herbicides and pesticides. nih.govgoogleapis.com this compound serves as a direct precursor in the synthesis of other valuable chlorinated pyridine intermediates.

A significant application is its use in the preparation of 2,3,5,6-tetrachloropyridine (B1294921). This conversion is achieved through a gas-phase reaction with chlorine at elevated temperatures, typically at least 200°C, in the presence of a suitable catalyst. googleapis.com The resulting 2,3,5,6-tetrachloropyridine is a known intermediate for producing potent herbicide and pesticide products. googleapis.com The process can be tailored by controlling reaction conditions and the molar ratio of reactants to optimize the yield of the desired tetrachlorinated product. googleapis.com While an equimolar ratio of chlorine to the pyridine starting material can be used, an excess of chlorine is often preferred to reduce the reaction time. googleapis.com

| Reactant | Reagent | Product | Reaction Conditions | Application of Product |

| 2,3,6-Trichloropyridine | Chlorine (Cl₂) | 2,3,5,6-Tetrachloropyridine | Gas phase, ≥ 200°C, Catalyst | Intermediate for herbicides and pesticides googleapis.com |

Table 1: Synthesis of Agrochemical Intermediate from 2,3,6-Trichloropyridine.

While many modern agrochemicals utilize fluorinated pyridine derivatives, the foundational synthesis pathways often rely on chlorinated precursors. nih.govjst.go.jpagropages.com For instance, compounds like 2-Chloro-6-(trichloromethyl)pyridine are key for producing nitrification inhibitors and other pesticides. agropages.comsigmaaldrich.comsigmaaldrich.com

Future Research Directions for 2,3,6 Trichloro 4 Methylpyridine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted pyridines, particularly those with multiple halogen substituents, often relies on classical methods that can be harsh and generate significant waste. mdpi.com Future research will prioritize the development of greener, more efficient synthetic pathways to 2,3,6-Trichloro-4-methylpyridine and its derivatives.

A primary goal is to move beyond traditional, high-temperature chlorination reactions which often yield mixtures of isomers. google.com Research is focusing on late-stage, regioselective C-H functionalization, which allows for the direct introduction of chloro substituents onto a pre-formed methylpyridine core. rsc.orgbeilstein-journals.org This approach offers a more atom-economical and sustainable alternative. Metal-catalyzed processes, particularly those using earth-abundant metals, are being explored to achieve high selectivity under milder conditions. beilstein-journals.org Furthermore, metal-free synthesis strategies, such as [3+3] annulation reactions, are emerging as powerful tools for constructing complex pyridine (B92270) scaffolds from simple acyclic precursors, circumventing the need for harsh chlorination steps altogether. mdpi.com

Table 1: Comparison of Synthetic Approaches for Polychlorinated Pyridines

| Approach | Traditional Methods | Future Directions |

| Strategy | Multi-step synthesis with harsh chlorination | Late-stage C-H functionalization, de novo synthesis |

| Reagents | PCl₅, POCl₃, Cl₂ gas | Transition-metal catalysts, organocatalysts, radical initiators |

| Conditions | High temperatures, strong acids | Milder reaction conditions, reduced energy consumption |

| Sustainability | Generation of significant waste, use of hazardous reagents | Higher atom economy, minimal waste, use of safer reagents rsc.org |

| Selectivity | Often poor, leading to isomeric mixtures | High regioselectivity, precise control over substitution pattern elsevierpure.com |

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The reactivity of the this compound ring is dictated by the electronic interplay of its substituents. The three chlorine atoms render the pyridine ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgimperial.ac.uk Conversely, electrophilic aromatic substitution is significantly disfavored. Future research will focus on exploiting this inherent reactivity and discovering new transformations.

Key areas of exploration include:

Selective SNAr Reactions: Developing conditions for the selective, sequential displacement of the three chlorine atoms at positions 2, 3, and 6. This would allow for the programmed introduction of various functional groups, creating a library of diverse molecules from a single starting material. The reactivity of different positions towards nucleophiles will be a subject of intense study, as seen in related dichloropyrimidine systems. thieme-connect.comresearchgate.net

Cross-Coupling Reactions: Utilizing the C-Cl bonds as handles for modern cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com This remains a powerful method for building molecular complexity.

Functionalization of the Methyl Group: Exploring the C-H activation of the 4-methyl group for subsequent derivatization. This could involve radical reactions, oxidation, or metal-catalyzed functionalization to introduce new side chains.

Novel Cyclization and Annulation Reactions: Using the existing functional groups as anchors to build new fused-ring systems, potentially leading to novel heterocyclic scaffolds with interesting biological or material properties.

The unique substitution pattern offers opportunities for regioselective transformations that are not possible with other pyridine isomers. nih.govrsc.org Understanding and controlling this regioselectivity is a major goal for future studies.

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For a complex molecule like this compound, computational modeling offers a path to rationally design experiments, saving time and resources.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, predict the regioselectivity of nucleophilic attacks, and understand the stability of intermediates. rsc.org This can provide crucial insights into the underlying mechanisms of novel transformations and help explain experimental observations. For instance, DFT can predict the thermodynamic preference for different isomers in C-H activation reactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to correlate the structural features of this compound derivatives with their biological or material properties. chemrevlett.com This can guide the synthesis of new analogues with enhanced activity.

Machine Learning (ML) and Artificial Intelligence (AI): Employing ML algorithms to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes. nih.govacs.org ML models can be trained on large datasets of pyridine reactions to identify patterns and predict the catalytic activity of new complexes or the adsorption properties of new materials. nih.govnih.gov This data-driven approach represents a paradigm shift in designing functional molecules. nih.govacs.org

Table 2: Applications of Computational Modeling in Pyridine Chemistry

| Computational Technique | Application | Potential Impact on this compound Research |

| DFT | Mechanistic elucidation, prediction of isomer stability | Rationalizing and predicting regioselectivity in substitution reactions rsc.org |

| QSAR | Correlation of structure with biological activity | Guiding the design of derivatives with specific therapeutic or agrochemical properties chemrevlett.com |

| Machine Learning | Reaction prediction, catalyst discovery, material design | Accelerating the discovery of new reactions and functional materials derived from the core scaffold nih.govnih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new derivatives of this compound, researchers will increasingly turn to high-throughput and automated technologies.

Flow Chemistry: Adapting synthetic steps to continuous flow reactors offers numerous advantages over traditional batch chemistry, including improved safety (especially when handling hazardous reagents or unstable intermediates), precise control over reaction parameters (temperature, pressure, residence time), and enhanced scalability. nih.govrsc.org The synthesis of pyridinium (B92312) salts and other heterocycles has already been successfully demonstrated in flow, paving the way for its application to chlorinated pyridines. nih.govnih.gov

Automated Synthesis and High-Throughput Screening (HTS): Coupling flow reactors with automated purification and analysis systems allows for the rapid synthesis and screening of large libraries of compounds. nih.gov HTS platforms, such as those used for screening cross-coupling reactions, can quickly identify optimal catalysts and conditions for the derivatization of the this compound core. sigmaaldrich.com Bayesian optimization and other machine learning algorithms can be integrated into these automated platforms to intelligently guide experimentation and accelerate the optimization process with fewer experiments. nih.govrsc.org This synergy between automation and intelligent algorithms will be crucial for efficiently exploring the vast chemical space accessible from this versatile building block.

The integration of these advanced platforms will not only accelerate the pace of research but also enable the safer and more efficient production of promising new molecules derived from this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3,6-Trichloro-4-methylpyridine, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis often begins with halogenation or methylation of pyridine derivatives. For example, chlorination of 4-methylpyridine using POCl₃ or PCl₅ under controlled temperatures (80–120°C) can introduce chlorine substituents. Monitoring reaction progress via TLC or GC-MS ensures intermediate purity. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating the target compound .

- Key Considerations : Optimize stoichiometry of chlorinating agents to avoid over-halogenation. Side reactions, such as ring-opening or decomposition, are common at elevated temperatures.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies methyl and chloro substituents. For example, methyl protons typically appear at δ 2.4–2.6 ppm, while aromatic protons are deshielded (δ 7.5–8.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles. The chloro-methyl spatial arrangement can reveal steric effects, as seen in related polychloropyridines (e.g., bond angles ~120° for trigonal planar carbons) .

- Validation : Cross-reference NMR data with computational predictions (e.g., DFT) to resolve ambiguities in peak assignments.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store in airtight containers away from oxidizers; GHS classification (H226: flammable liquid) necessitates fire-safe storage .

- Neutralize waste with sodium bicarbonate before disposal to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., ring puckering). Use variable-temperature NMR to probe conformational flexibility. For electronic structure mismatches, refine DFT calculations (B3LYP/6-311++G**) with implicit solvent models (e.g., PCM) .

- Validation : Compare experimental X-ray bond lengths (e.g., C-Cl = 1.72–1.75 Å) with DFT-optimized geometries to assess model accuracy .

Q. What strategies optimize the regioselectivity of this compound derivatives for medicinal chemistry applications?

- Methodology :

- Directed Metalation : Use LDA or Grignard reagents to deprotonate specific positions, followed by electrophilic quenching (e.g., iodination).

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids target the 4-methyl position, leveraging steric hindrance from chloro groups .

- Challenges : Competing side reactions (e.g., homocoupling) require palladium catalyst optimization (Pd(PPh₃)₄, 2–5 mol%) and inert atmospheres.

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic aromatic substitution?

- Analysis :

- Electron-withdrawing chloro groups activate the pyridine ring toward nucleophilic attack.

- Use Hammett constants (σₚ for Cl = +0.23) to predict substituent effects: para-chloro groups increase ring electrophilicity, favoring substitution at the 4-methyl position .

- Experimental Design : Kinetic studies (UV-Vis monitoring) under varying temperatures (25–80°C) quantify activation energies for substitution pathways.

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.